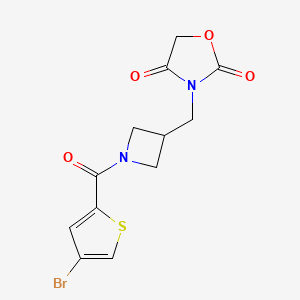![molecular formula C11H18ClF2NO2 B2516609 2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide CAS No. 2411270-76-1](/img/structure/B2516609.png)
2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide, also known as JNJ-54861911, is a potent and selective inhibitor of the enzyme BACE1. BACE1 is responsible for the production of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease. JNJ-54861911 has shown promise as a potential treatment for Alzheimer's disease, and research into its synthesis, mechanism of action, and physiological effects is ongoing.
Mecanismo De Acción
2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide works by inhibiting the activity of the enzyme BACE1, which is responsible for the production of beta-amyloid peptides. By reducing the production of beta-amyloid, 2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide may help to slow or halt the progression of Alzheimer's disease. The exact mechanism by which 2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide inhibits BACE1 is not fully understood, but it is thought to involve binding to the active site of the enzyme and preventing it from cleaving its substrate.
Biochemical and Physiological Effects
2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide has been shown to reduce beta-amyloid levels in the brain and improve cognitive function in animal models of Alzheimer's disease. In addition, 2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide has been shown to be well-tolerated in preclinical and clinical studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide as a research tool is its high potency and selectivity for BACE1. This allows researchers to study the effects of BACE1 inhibition without interfering with other cellular processes. However, 2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide is a relatively new compound, and its long-term effects on cellular function and viability are not yet fully understood. In addition, the high cost of 2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide. One area of interest is the potential use of 2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide in combination with other drugs for the treatment of Alzheimer's disease. Another area of research is the development of new BACE1 inhibitors with improved potency, selectivity, and pharmacokinetic properties. Finally, studies are needed to better understand the long-term effects of BACE1 inhibition on cellular function and viability.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide involves several steps, beginning with the reaction of 4-(difluoromethyl)-1-methoxycyclohexylamine with chloroacetyl chloride to form 2-chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide. The reaction is carried out under anhydrous conditions and requires careful control of temperature and pH. The final product is purified by chromatography to yield a white solid with high purity.
Aplicaciones Científicas De Investigación
2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide has been the subject of extensive scientific research, with studies focusing on its potential as a treatment for Alzheimer's disease. In preclinical studies, 2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide has been shown to reduce beta-amyloid levels in the brain and improve cognitive function in animal models of the disease. Clinical trials are currently underway to evaluate the safety and efficacy of 2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide in humans.
Propiedades
IUPAC Name |
2-chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClF2NO2/c1-17-11(7-15-9(16)6-12)4-2-8(3-5-11)10(13)14/h8,10H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUCJQWKLGTPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)C(F)F)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2516526.png)
![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)
![5-[(Furan-2-ylmethyl)-amino]-2-p-tolyl-oxazole-4-carbonitrile](/img/structure/B2516528.png)
![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)
![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)


![2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2516538.png)
![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-ethyl-](/img/structure/B2516539.png)




